N-(2-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide N-(2-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15130620
InChI: InChI=1S/C22H19ClN4O3/c1-30-17-8-6-15(7-9-17)19-12-20-22(29)26(10-11-27(20)25-19)14-21(28)24-13-16-4-2-3-5-18(16)23/h2-12H,13-14H2,1H3,(H,24,28)
SMILES:
Molecular Formula: C22H19ClN4O3
Molecular Weight: 422.9 g/mol

N-(2-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

CAS No.:

Cat. No.: VC15130620

Molecular Formula: C22H19ClN4O3

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide -

Specification

Molecular Formula C22H19ClN4O3
Molecular Weight 422.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Standard InChI InChI=1S/C22H19ClN4O3/c1-30-17-8-6-15(7-9-17)19-12-20-22(29)26(10-11-27(20)25-19)14-21(28)24-13-16-4-2-3-5-18(16)23/h2-12H,13-14H2,1H3,(H,24,28)
Standard InChI Key PUONJOLBMARQID-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4Cl

Introduction

N-(2-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound featuring a chlorobenzyl moiety and a pyrazolo[1,5-a]pyrazin framework. It belongs to the class of acetamides and exhibits potential biological activity, making it of interest in medicinal chemistry.

Key Characteristics:

  • Molecular Formula: C22H19ClN4O3

  • Molecular Weight: 422.9 g/mol

Synthesis and Chemical Reactions

The synthesis of N-(2-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step synthetic routes. These reactions are conducted under controlled conditions to optimize yield and minimize by-products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Synthesis Pathways:

  • Starting Materials: Chlorobenzyl derivatives and substituted pyrazoles.

  • Reaction Conditions: Controlled temperature and solvent choice.

  • Analytical Techniques: NMR and MS for structure confirmation.

Potential Uses:

  • Drug Development: Research into this compound could lead to discoveries in medicinal chemistry.

  • Therapeutic Applications: Further studies are warranted to explore its biological activity fully.

Comparison with Similar Compounds

Other compounds with similar structures, such as N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, share similar molecular formulas and weights but differ in the position of the chloro substituent on the benzyl group .

Comparison Table:

CompoundMolecular FormulaMolecular Weight
N-(2-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC22H19ClN4O3422.9 g/mol
N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC22H19ClN4O3422.9 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator